molecular formula C9H19NO B14779071 1,3,5,5-Tetramethylpiperidin-3-ol

1,3,5,5-Tetramethylpiperidin-3-ol

Cat. No.: B14779071
M. Wt: 157.25 g/mol
InChI Key: FMUUMQSUYZVYTH-UHFFFAOYSA-N
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Description

1,3,5,5-Tetramethylpiperidin-3-ol is an organic compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its four methyl groups attached to the piperidine ring, making it a highly substituted derivative. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5,5-Tetramethylpiperidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 2,2,6,6-tetramethylpiperidine with formaldehyde and hydrogen in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired product with high selectivity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

1,3,5,5-Tetramethylpiperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5,5-Tetramethylpiperidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5,5-tetramethylpiperidin-3-ol involves its interaction with various molecular targets. It can act as a radical scavenger, stabilizing reactive intermediates in chemical reactions. In biological systems, it may interact with enzymes and other proteins, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,5-Tetramethylpiperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high steric hindrance and stability make it valuable in various applications, particularly in stabilizing reactive intermediates and as a building block in organic synthesis.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1,3,5,5-tetramethylpiperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-8(2)5-9(3,11)7-10(4)6-8/h11H,5-7H2,1-4H3

InChI Key

FMUUMQSUYZVYTH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C)(C)O)C

Origin of Product

United States

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